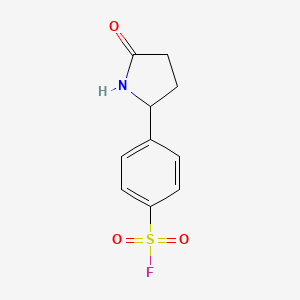
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10FNO3S It is characterized by the presence of a pyrrolidinone ring attached to a benzene sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
Reagent: Fluoride source (e.g., potassium fluoride)
Solvent: Anhydrous conditions (e.g., acetonitrile)
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Formation of oxidized derivatives of the pyrrolidinone ring.
Reduction: Formation of reduced derivatives of the pyrrolidinone ring.
Hydrolysis: Formation of the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The pyrrolidinone ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl chloride
- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl bromide
- 4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl iodide
Comparison
4-(5-Oxopyrrolidin-2-yl)benzene-1-sulfonyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, leading to different chemical behavior and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.
Propiedades
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3S/c11-16(14,15)8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWACFNVDJVQABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-4H-1,2,4-triazole](/img/structure/B2842523.png)
![1-cyclobutyl-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2842526.png)
![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)
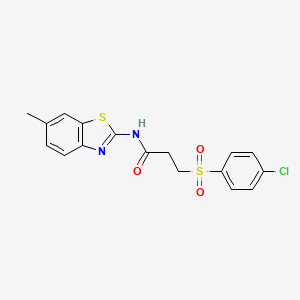
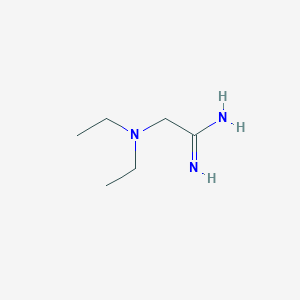
![N-[(furan-2-yl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)
![(1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B2842532.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)
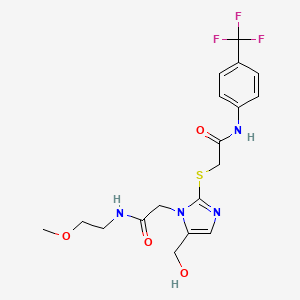
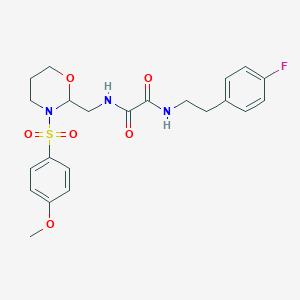
![2-({4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2842542.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2842546.png)
